Cas no 1784637-55-3 (1-2-(3-bromo-5-methoxypyridin-4-yl)ethylcyclopropan-1-amine)

1-2-(3-bromo-5-methoxypyridin-4-yl)ethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(3-bromo-5-methoxypyridin-4-yl)ethylcyclopropan-1-amine
- 1-[2-(3-bromo-5-methoxypyridin-4-yl)ethyl]cyclopropan-1-amine
- 1784637-55-3
- EN300-2002096
-
- インチ: 1S/C11H15BrN2O/c1-15-10-7-14-6-9(12)8(10)2-3-11(13)4-5-11/h6-7H,2-5,13H2,1H3
- InChIKey: LULABJBAVGRRPZ-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1CCC1(CC1)N)OC
計算された属性
- 精确分子量: 270.03678g/mol
- 同位素质量: 270.03678g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 48.1Ų
1-2-(3-bromo-5-methoxypyridin-4-yl)ethylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2002096-10.0g |
1-[2-(3-bromo-5-methoxypyridin-4-yl)ethyl]cyclopropan-1-amine |
1784637-55-3 | 10g |
$5897.0 | 2023-05-31 | ||
Enamine | EN300-2002096-0.25g |
1-[2-(3-bromo-5-methoxypyridin-4-yl)ethyl]cyclopropan-1-amine |
1784637-55-3 | 0.25g |
$1262.0 | 2023-09-16 | ||
Enamine | EN300-2002096-5g |
1-[2-(3-bromo-5-methoxypyridin-4-yl)ethyl]cyclopropan-1-amine |
1784637-55-3 | 5g |
$3977.0 | 2023-09-16 | ||
Enamine | EN300-2002096-0.1g |
1-[2-(3-bromo-5-methoxypyridin-4-yl)ethyl]cyclopropan-1-amine |
1784637-55-3 | 0.1g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-2002096-0.5g |
1-[2-(3-bromo-5-methoxypyridin-4-yl)ethyl]cyclopropan-1-amine |
1784637-55-3 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-2002096-0.05g |
1-[2-(3-bromo-5-methoxypyridin-4-yl)ethyl]cyclopropan-1-amine |
1784637-55-3 | 0.05g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-2002096-5.0g |
1-[2-(3-bromo-5-methoxypyridin-4-yl)ethyl]cyclopropan-1-amine |
1784637-55-3 | 5g |
$3977.0 | 2023-05-31 | ||
Enamine | EN300-2002096-1g |
1-[2-(3-bromo-5-methoxypyridin-4-yl)ethyl]cyclopropan-1-amine |
1784637-55-3 | 1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-2002096-1.0g |
1-[2-(3-bromo-5-methoxypyridin-4-yl)ethyl]cyclopropan-1-amine |
1784637-55-3 | 1g |
$1371.0 | 2023-05-31 | ||
Enamine | EN300-2002096-2.5g |
1-[2-(3-bromo-5-methoxypyridin-4-yl)ethyl]cyclopropan-1-amine |
1784637-55-3 | 2.5g |
$2688.0 | 2023-09-16 |
1-2-(3-bromo-5-methoxypyridin-4-yl)ethylcyclopropan-1-amine 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
1-2-(3-bromo-5-methoxypyridin-4-yl)ethylcyclopropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1784637-55-3 and Product Name: 1-2-(3-bromo-5-methoxypyridin-4-yl)ethylcyclopropan-1-amine
The compound with the CAS number 1784637-55-3 and the product name 1-2-(3-bromo-5-methoxypyridin-4-yl)ethylcyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of this compound features a cyclopropane ring, a key pharmacophore known for its ability to enhance binding affinity and metabolic stability, combined with a pyridine moiety that modulates interactions with biological targets.
Recent research in medicinal chemistry has highlighted the importance of 1-(substituted)pyridine derivatives in the development of novel drugs. The presence of a 3-bromo group and a 5-methoxy substituent in the pyridine ring of this compound is particularly noteworthy. These functional groups not only contribute to the compound's unique electronic properties but also influence its reactivity and biological interactions. The ethylcyclopropan-1-amino part of the molecule introduces an amine group, which is a common pharmacophore in drug design, facilitating interactions with various biological receptors and enzymes.
One of the most compelling aspects of this compound is its potential as a lead molecule in the development of new therapeutic agents. Studies have demonstrated that derivatives of this class exhibit promising activity against several targets, including kinases, transcription factors, and ion channels. The cyclopropane ring, in particular, has been shown to enhance binding affinity by introducing steric constraints that improve receptor interactions. This structural feature is especially valuable in designing small-molecule inhibitors that require high specificity and potency.
The bromomethyl functionality at the 3-position of the pyridine ring provides a versatile handle for further chemical modifications. This allows for easy conjugation with other biomolecules or for the introduction of additional pharmacophores, enabling the synthesis of libraries of derivatives for high-throughput screening. Such flexibility is crucial in drug discovery pipelines, where rapid optimization and diversification of lead compounds are essential for identifying viable candidates.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine-based compounds due to their broad spectrum of biological activities. For instance, studies have shown that certain pyridine derivatives exhibit anti-inflammatory, anticancer, and antimicrobial properties. The compound under discussion shares structural similarities with several known bioactive molecules, suggesting that it may also possess significant therapeutic value. Further investigation into its biological profile could uncover novel mechanisms of action and expand its potential applications.
The synthesis of this compound involves multi-step organic transformations that highlight the synthetic prowess required to construct complex molecular architectures. Key steps include bromination at the pyridine ring, followed by nucleophilic substitution to introduce the cyclopropane moiety. The final step involves functionalization at the ethyl group to incorporate the amine functionality. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.
From a computational chemistry perspective, modeling studies have been conducted to predict the binding modes of this compound at various biological targets. Molecular docking simulations have revealed that it can interact effectively with proteins involved in signal transduction pathways relevant to diseases such as cancer and neurodegeneration. These computational insights provide valuable guidance for experimental efforts aimed at optimizing its pharmacological properties.
The potential therapeutic applications of this compound are further supported by its favorable physicochemical properties. Its solubility profile, metabolic stability, and lack of significant toxicity make it an attractive candidate for further development. Additionally, its chemical tractability allows for facile modifications aimed at improving its efficacy and reducing potential side effects.
In conclusion, 1-2-(3-bromo-5-methoxypyridin-4-yl)ethylcyclopropan-1-amine (CAS No. 1784637-55-3) represents a promising lead compound with significant potential in pharmaceutical research. Its unique structural features, combined with its observed biological activity, make it an exciting candidate for further investigation. As research in medicinal chemistry continues to advance, compounds like this one will play a crucial role in discovering new treatments for various diseases.
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